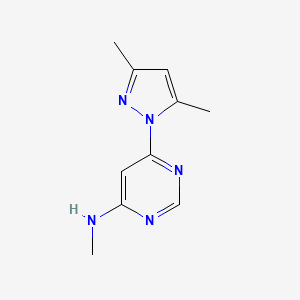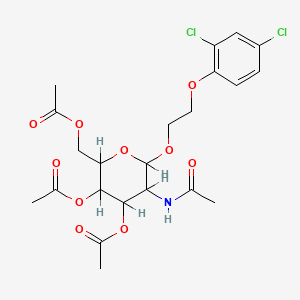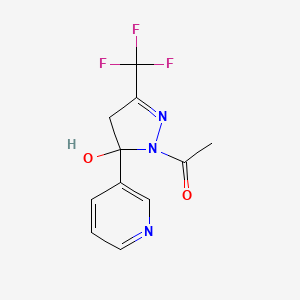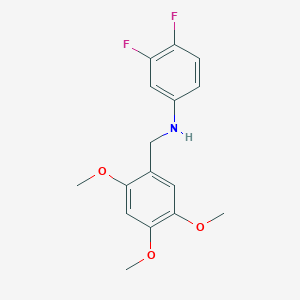
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine, also known as PDP or PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) signaling pathway. This compound has been widely used in scientific research to investigate the role of ERK signaling in various biological processes.
Mechanism of Action
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine inhibits the activation of ERK1/2 by binding to the ATP-binding site of the kinase domain of MEK1/2, which is the upstream activator of ERK1/2. This binding prevents the phosphorylation and activation of ERK1/2, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in lab experiments is its specificity for the ERK signaling pathway. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine does not inhibit other signaling pathways such as JNK, p38, or AKT. Another advantage is its high potency, which allows for the use of lower concentrations of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in experiments. However, one limitation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine is its poor solubility in aqueous solutions, which requires the use of organic solvents such as DMSO. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in scientific research. One direction is the investigation of the role of ERK signaling in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of the ERK signaling pathway. Finally, the combination of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine with other targeted therapies may enhance the efficacy of cancer treatment and overcome drug resistance.
Synthesis Methods
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-methyl-4-pyrimidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in high purity.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been extensively used in scientific research to investigate the role of ERK signaling in various biological processes such as cell proliferation, differentiation, migration, and survival. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit the activation of ERK1/2 in various cell types including cancer cells, fibroblasts, and neurons. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been used to study the downstream effectors of ERK signaling such as transcription factors and kinases.
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7-4-8(2)15(14-7)10-5-9(11-3)12-6-13-10/h4-6H,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSAVBGZCGKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4956161.png)

![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)

![1-{1-[3-(methylthio)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4956199.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4956200.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4956204.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)

